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Compound of Interest

Compound Name: 1-Amino-3-phenylpropan-2-ol

Cat. No.: B1275374

Introduction

1-Amino-3-phenylpropan-2-ol and its analogs are important chiral building blocks in organic
synthesis, particularly in the development of pharmaceuticals. A thorough understanding of
their structural and spectroscopic properties is crucial for researchers in drug discovery and
development. This technical guide provides a detailed overview of the nuclear magnetic
resonance (NMR), infrared (IR), and mass spectrometry (MS) data for a representative
compound, D-Phenylalaninol ((2R)-2-amino-3-phenylpropan-1-ol), a closely related structural
isomer. The guide includes tabulated spectroscopic data, detailed experimental protocols for
acquiring such data, and a workflow diagram for spectroscopic analysis.

Spectroscopic Data

Due to the limited availability of a complete, published dataset for 1-Amino-3-phenylpropan-2-
ol, this guide presents the spectroscopic data for the closely related and well-characterized
compound, D-Phenylalaninol ((2R)-2-amino-3-phenylpropan-1-ol). The structural similarity
makes its spectroscopic data highly representative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR) Data[1]

Solvent: CDCl3

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b1275374?utm_src=pdf-interest
https://www.benchchem.com/product/b1275374?utm_src=pdf-body
https://www.benchchem.com/product/b1275374?utm_src=pdf-body
https://www.benchchem.com/product/b1275374?utm_src=pdf-body
https://www.chemicalbook.com/SpectrumEN_5267-64-1_1HNMR.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1275374?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Chemical Shift (3)

Multiplicity Integration Assignment
Ppm
7.18-7.29 m 5H Aromatic (CeH5s)
3.61 dd 1H CH2-OH
3.38 dd 1H CH2-OH
3.10 m 1H CH-NH:2
2.78 dd 1H CsHs-CH2
2.50 dd 1H CsHs-CH2
~1.5 (broad) S 3H NHz, OH
13C NMR (Carbon-13 NMR) Data
Solvent: CDCls
Chemical Shift (6) ppm Assignment
138.8 Aromatic (Quaternary C)
129.3 Aromatic (CH)
128.5 Aromatic (CH)
126.3 Aromatic (CH)
66.5 CH2-OH
54.7 CH-NH:z
40.5 CeHs-CH2
Infrared (IR) Spectroscopy|[2]
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Wavenumber (cm~?)

Intensity

Assignment

3360 - 3290 Strong, Broad O-H, N-H stretching
3080 - 3030 Medium Aromatic C-H stretching
2920 - 2850 Medium Aliphatic C-H stretching

1600, 1495, 1450

Medium to Weak

Aromatic C=C bending

1050 Strong C-O stretching
740, 700 Strong Arom.atic C-H out-of-plane
bending
Mass Spectrometry (MS)[3]
Method: Electron lonization (EI)
mlz Relative Intensity (%) Assignment
151 ~1 [M]* (Molecular lon)
120 ~15 [M - CH20H]*
91 100 [C7H7]* (Tropylium ion)
65 ~15 [CsHs]*
30 ~50 [CH2NHz]*

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

Instrument parameters may vary and should be optimized for the specific sample and

equipment.

NMR Spectroscopy

Sample Preparation:

e Weigh approximately 5-10 mg of the solid sample of 1-amino-3-phenylpropan-2-ol.
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» Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d,
CDCI3) in a clean, dry vial.

o Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the liquid height is
sufficient for the instrument's detector (typically 4-5 cm).

e Cap the NMR tube securely.

Data Acquisition:

 Insert the NMR tube into the spectrometer's probe.

o Lock the spectrometer onto the deuterium signal of the solvent.
» Shim the magnetic field to achieve optimal homogeneity.

e Acquire the *H NMR spectrum. Typical parameters include a 30-45 degree pulse angle and a
relaxation delay of 1-2 seconds.

¢ Acquire the 13C NMR spectrum. This typically requires a larger number of scans than tH
NMR due to the lower natural abundance of 13C. Proton decoupling is generally used to
simplify the spectrum.

IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

e Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

e Record a background spectrum of the empty ATR accessory.
e Place a small amount of the solid sample directly onto the ATR crystal.

o Apply pressure using the instrument's pressure arm to ensure good contact between the
sample and the crystal.

Data Acquisition:
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e Acquire the IR spectrum of the sample. The spectrum is typically collected over a range of
4000 to 400 cm~1,

e The instrument's software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

o Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (Electron lonization)

Sample Preparation:

o For analysis by a direct insertion probe, a small amount of the solid sample is placed in a
capillary tube.

e For GC-MS analysis, the sample is first dissolved in a volatile organic solvent (e.g.,
methanol, dichloromethane).

Data Acquisition:

The sample is introduced into the high-vacuum source of the mass spectrometer.

 In the case of a direct insertion probe, the sample is heated to induce vaporization. In GC-
MS, the sample is vaporized in the heated injection port and separated by the gas
chromatograph before entering the mass spectrometer.

e The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70
eV), causing ionization and fragmentation.

e The resulting positively charged ions are accelerated and separated by a mass analyzer
(e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

o A detector records the abundance of each ion, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic identification and
characterization of an organic compound like 1-Amino-3-phenylpropan-2-ol.
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Sample Preparation

Synthesis & Purification of
1-Amino-3-phenylpropan-2-ol
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Caption: Workflow for the spectroscopic analysis of 1-Amino-3-phenylpropan-2-ol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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